Ophiopogonin C

Descripción

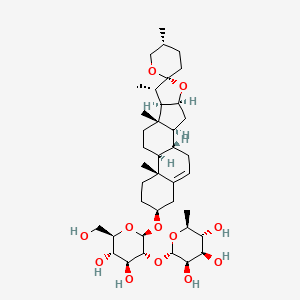

Prosapogenin A (C₃₉H₆₂O₁₂; MW: 722.9; CAS: 19057-67-1) is a steroidal saponin primarily isolated from medicinal plants such as Dioscorea zingiberensis and Veratrum species . It is a secondary metabolite formed via enzymatic hydrolysis of precursor saponins like Protogracillin (CAS: 54848-30-5; MW: 1065) . Prosapogenin A exhibits significant pharmacological activities, including apoptosis induction in cancer cells via STAT3 signaling pathway inhibition and glycolysis suppression . Its low natural abundance (<0.00085% in raw plant material) has driven the development of efficient enzymatic hydrolysis methods for industrial-scale production .

Propiedades

IUPAC Name |

2-[4,5-dihydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H62O12/c1-18-8-13-39(46-17-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-34(32(44)30(42)27(16-40)49-36)50-35-33(45)31(43)29(41)20(3)47-35/h6,18-20,22-36,40-45H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDXIQHTUNGFJIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H62O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

722.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

19057-67-1 | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

238 - 240 °C | |

| Record name | Ophiopogonin C' | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029312 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Table 1: Purification Efficiency of Prosapogenin A Precursors

| Purification Step | Purity (%) | Recovery Rate (%) |

|---|---|---|

| Crude Extract | 22.4 | 100.0 |

| D101 Resin Elution | 68.9 | 92.1 |

| Polyamide Column | 83.2 | 87.6 |

This sequential purification eliminates polysaccharides and phenolic compounds that inhibit enzymatic activity, ensuring optimal hydrolysis conditions.

Comparative Analysis of Preparation Methods

Table 2: Method Efficacy and Environmental Impact

| Method | Yield (%) | Purity (%) | Energy Input | Scalability |

|---|---|---|---|---|

| Enzymatic Hydrolysis | 5.62 | 83.2 | Moderate | High |

| Thermal Extraction | 3.15 | 67.8 | High | Moderate |

| Ultrasonication | 4.20 | 72.4 | High | Limited |

Enzymatic hydrolysis outperforms thermal and physical methods in yield and purity while minimizing energy consumption. However, longer processing times (6–12 hours) and enzyme costs remain challenges for industrial adoption.

Recent Advances in Process Optimization

Cutting-edge research focuses on immobilizing cellulase on magnetic nanoparticles to enable enzyme reuse, reducing costs by up to 40%. Additionally, integrating membrane filtration post-hydrolysis eliminates the need for resin-based purification, streamlining production workflows.

Genetic engineering of Dioscorea zingiberensis to overexpress β-glucosidase enzymes in planta is under investigation. Preliminary trials show a 1.8-fold increase in native Prosapogenin A content, potentially bypassing external hydrolysis steps entirely.

Análisis De Reacciones Químicas

- La Progenina III experimenta diversas reacciones, que incluyen oxidación, reducción y sustitución.

- Reactivos y condiciones comunes:

- Oxidación: Normalmente implica agentes oxidantes como el permanganato de potasio (KMnO₄) o el ácido crómico (H₂CrO₄).

- Reducción: Utiliza agentes reductores como el borohidruro de sodio (NaBH₄) o el hidruro de litio y aluminio (LiAlH₄).

- Sustitución: Puede ocurrir a través de reacciones de sustitución nucleofílica.

- Los principales productos formados dependen de las condiciones de reacción específicas y de los materiales de partida.

Aplicaciones Científicas De Investigación

Anticancer Properties

Prosapogenin A has demonstrated potent antineoplastic effects against various cancer cell lines. Key studies have highlighted its ability to induce apoptosis and pyroptosis in cancer cells, making it a promising candidate for cancer treatment.

Case Studies and Research Findings

Several studies have documented the efficacy of Prosapogenin A in preclinical settings:

Potential Therapeutic Strategies

Given its diverse mechanisms of action, Prosapogenin A presents several potential therapeutic strategies:

- Combination Therapy : Combining Prosapogenin A with other chemotherapeutic agents may enhance its efficacy and reduce resistance in cancer treatment.

- Targeted Delivery Systems : Developing novel drug delivery systems could improve the bioavailability and targeting of Prosapogenin A to tumor sites.

- Clinical Trials : Ongoing research should focus on clinical trials to evaluate the safety and efficacy of Prosapogenin A in human subjects.

Mecanismo De Acción

- Los efectos anticancerígenos de la Progenina III implican la inhibición de la vía de señalización STAT3.

- También afecta la glucólisis, interrumpiendo el metabolismo energético en las células cancerosas.

- Los objetivos moleculares y las vías asociadas con su acción necesitan mayor elucidación.

Comparación Con Compuestos Similares

Structural Features

Prosapogenin A is characterized by a spirostanol skeleton with a rhamnose-glucose disaccharide moiety at C-3 . Key structural distinctions from related compounds include:

- Protogracillin : Contains an additional trisaccharide unit (glucose-xylose-glucose) at C-26, resulting in higher molecular weight (1065 vs. 722.9) .

- Dioscin: Shares the same aglycone (diosgenin) but has a rhamnose-glucose disaccharide at C-3 and a glucose unit at C-26, differing in glycosylation sites .

- Trillin: A simpler monodesmosidic saponin with a single glucose unit at C-3 (MW: 576.76) .

Table 1: Structural Comparison of Prosapogenin A and Related Saponins

Pharmacological Activities

Table 2: Pharmacological Comparison

Preparation Methods and Yield Efficiency

Prosapogenin A is predominantly synthesized via enzymatic hydrolysis of Protogracillin, optimized using response surface methodology (RSM) to achieve yields up to 0.294% . In contrast:

Actividad Biológica

Prosapogenin A (PA) is a bioactive compound derived from traditional Chinese medicine, particularly noted for its presence in various herbal formulations. Recent research has highlighted its significant biological activities, particularly in the context of cancer treatment. This article delves into the biological activity of Prosapogenin A, focusing on its mechanisms of action, effects on cancer cells, and potential therapeutic applications.

Induction of Pyroptosis

One of the most notable mechanisms through which Prosapogenin A exerts its effects is by inducing GSDME-dependent pyroptosis in anaplastic thyroid cancer (ATC) cells. This process involves several key steps:

- Lysosomal Membrane Permeabilization (LMP) : PA promotes LMP, leading to the release of cathepsins.

- Caspase Activation : The released cathepsins activate caspase 8 and caspase 3, which cleave GSDME, triggering pyroptosis.

- V-ATPase Activation : PA significantly upregulates three subunits of V-ATPase (ATP6V1A, ATP6V1B2, ATP6V0C), resulting in lysosomal over-acidification that exacerbates LMP and lysosomal damage .

This mechanism has been demonstrated both in vitro and in vivo, indicating PA's potential as an antineoplastic agent against ATC.

Inhibition of the STAT3 Signaling Pathway

In addition to pyroptosis, Prosapogenin A has been shown to inhibit the STAT3 signaling pathway , which is critical for tumor growth and survival. Research indicates that PA induces apoptosis in various cancer cell lines (HeLa, HepG2, MCF-7) by:

- Downregulating anti-apoptotic proteins such as Bcl-2 and survivin.

- Upregulating pro-apoptotic factors like c-myc and p21.

- Modulating glycolysis-related gene expression, thereby disrupting energy metabolism essential for cancer cell proliferation .

Case Studies and Experimental Evidence

- Anti-Cancer Activity : In a study involving anaplastic thyroid cancer cells, PA treatment led to significant cell death as evidenced by flow cytometry assays. The results showed a concentration-dependent increase in non-viable cells after PA exposure .

- Cell Viability Restoration : Co-treatment with lysosomal inhibitors such as CQ and BafA1 restored cell viability in PA-treated cells, highlighting the role of lysosomal dysfunction in PA-induced cell death .

- In Vitro Studies : Further investigations revealed that PA treatment resulted in enlarged lysosomes and increased lysosomal acidification, confirming its role as a V-ATPase agonist that modulates lysosomal function .

Data Table: Summary of Biological Activities

Q & A

Q. What molecular mechanisms underlie Prosapogenin A's apoptotic effects in cancer cells, and what experimental models are typically used to validate these mechanisms?

Prosapogenin A induces apoptosis primarily through inhibition of the STAT3 signaling pathway and suppression of glycolysis. Key experimental models include:

- In vitro cancer cell lines (e.g., human hepatocellular carcinoma, breast cancer cells) treated with Prosapogenin A to assess apoptosis via flow cytometry or TUNEL assays.

- Western blotting to measure STAT3 phosphorylation and downstream targets (e.g., Bcl-2, Bax).

- Glycolysis inhibition validated by measuring lactate production and glucose uptake via colorimetric assays or Seahorse metabolic analyzers .

Q. Table 1: Key Mechanisms and Assays

Q. What methodologies are employed for the eco-friendly preparation of Prosapogenin A from plant sources?

Prosapogenin A is synthesized via enzymatic hydrolysis of steroidal saponins from Dioscorea zingiberensis. Critical steps include:

Physical separation of starch and cellulose from plant material.

Enzymatic hydrolysis using tailored enzymes to cleave glycosidic bonds, optimizing yield by adjusting pH, temperature, and enzyme-substrate ratios.

Purification using D101 macroporous resin and polyamide columns to isolate Prosapogenin A (>98% purity).

Quality control via HPLC and LC-MS to confirm structural integrity .

Q. Table 2: Prosapogenin A Preparation Workflow

| Step | Methodological Focus | Outcome |

|---|---|---|

| Raw material processing | Solvent extraction, filtration | Crude saponin extract |

| Enzymatic hydrolysis | pH/temperature optimization, reaction monitoring | Prosapogenin A precursor |

| Purification | Column chromatography, solvent recycling | High-purity product |

Advanced Research Questions

Q. How can researchers reconcile conflicting data on Prosapogenin A's efficacy across different cancer types?

Discrepancies may arise due to:

- Cell line heterogeneity : STAT3 activation status and glycolysis dependency vary across cancers (e.g., leukemias vs. solid tumors).

- Experimental design : Differences in dosing, treatment duration, or cytotoxicity assays (e.g., MTT vs. ATP-based assays).

- Solution : Use isogenic cell lines (e.g., STAT3-knockout vs. wild-type) to isolate mechanism-specific effects. Employ multivariate regression to account for confounding variables like hypoxia or nutrient availability .

Q. What strategies optimize the biotransformation yield of Prosapogenin A while minimizing by-products?

Key optimization strategies include:

- Enzyme engineering : Screening microbial enzymes (e.g., β-glucosidases) for higher specificity toward saponin substrates.

- Process monitoring : Real-time HPLC analysis to track reaction progress and terminate hydrolysis before by-product formation.

- Solvent systems : Using aqueous-organic biphasic systems to improve enzyme stability and product solubility .

Q. Table 3: Biotransformation Optimization Parameters

Q. How should researchers design studies to evaluate Prosapogenin A's synergy with other STAT3 inhibitors?

- Preclinical models : Use combination index (CI) analysis (e.g., Chou-Talalay method) in 2D/3D cell cultures.

- Mechanistic overlap : Avoid redundant targeting (e.g., pairing Prosapogenin A with a JAK2 inhibitor instead of another STAT3 blocker).

- In vivo validation : Test synergy in xenograft models with pharmacokinetic compatibility (e.g., overlapping half-lives) .

Q. What are the critical considerations for standardizing Prosapogenin A purity assessments in interdisciplinary studies?

- Analytical consistency : Use validated HPLC protocols (e.g., C18 column, acetonitrile/water gradient).

- Reference materials : Source certified Prosapogenin A standards (CAS: 19057-67-1) for calibration.

- Documentation : Adhere to COA (Certificate of Analysis) guidelines for batch-to-batch reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.